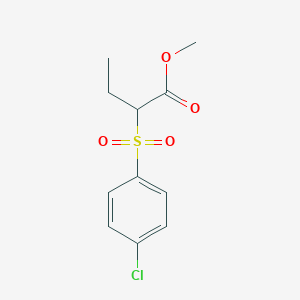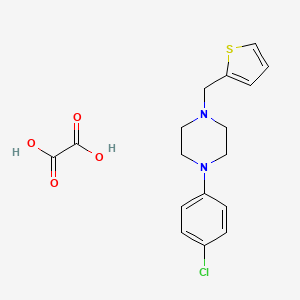
Methyl 2-(4-chlorophenyl)sulfonylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)sulfonylbutanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a butanoate ester, with a 4-chlorophenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)sulfonylbutanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-butanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+methyl 2-butanoateEt3NMethyl 2-(4-chlorophenyl)sulfonylbutanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorophenyl)sulfonylbutanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, and the reaction is conducted in anhydrous ether under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used, and the reaction is performed in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfides, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide.
Oxidation: Products include sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)sulfonylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions between sulfonyl-containing compounds and biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)sulfonylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-methylphenyl)sulfonylbutanoate
- Methyl 2-(4-fluorophenyl)sulfonylbutanoate
- Methyl 2-(4-bromophenyl)sulfonylbutanoate
Uniqueness
Methyl 2-(4-chlorophenyl)sulfonylbutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on the reactivity and biological activity of sulfonyl esters. The chlorine atom can also participate in additional interactions, such as hydrogen bonding or halogen bonding, further influencing the compound’s behavior in chemical and biological systems.
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-3-10(11(13)16-2)17(14,15)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUBZISWKMPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID](/img/structure/B5114364.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5114367.png)
![2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5114368.png)
![2-(6-chloro-3-oxo-1-benzothien-2(3H)-ylidene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B5114371.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5114396.png)
![N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide](/img/structure/B5114406.png)
![4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione](/img/structure/B5114416.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5114419.png)
![N-cyclopropyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5114432.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B5114445.png)

![[2-({3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5114456.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B5114462.png)
